(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic core with nitrogen atoms at positions 1 and 2 and a ketone group at position 2. Its structure includes:
- Methyl group at position 5: Contributes steric bulk and modulates electronic properties.
- Hydrazinylidene substituent at position 4: Linked to a 4-phenoxyphenyl group, providing extended conjugation and lipophilicity.
The 4-phenoxyphenyl moiety distinguishes it from analogs, offering unique steric and electronic profiles that influence solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C22H17N5O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[(4-phenoxyphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N5O4/c1-15-21(22(28)26(25-15)17-9-11-18(12-10-17)27(29)30)24-23-16-7-13-20(14-8-16)31-19-5-3-2-4-6-19/h2-14,25H,1H3 |
InChI Key |
QZHQZWCETPHZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions. The subsequent steps involve the introduction of the nitrophenyl and phenoxyphenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as halogens. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in inflammatory or cancer pathways, leading to reduced disease progression.
Comparison with Similar Compounds
Substituent Variations in Hydrazinylidene and Aryl Groups
Key Observations :
- Electron Effects : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to acetyl () or phenyl () substituents.
- Bioactivity: Thiazole-containing analogs () show notable antitubercular activity (MIC = 15.28 × 10⁻³ µM/mL), suggesting that heterocyclic substituents enhance efficacy .
Physicochemical Properties
Molecular Weight and Melting Points
| Compound (Evidence ID) | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|
| Target Compound | ~407.39* | Not reported |
| () | 273.24 | 170 |
| () | 328.37 | Not reported |
| () | 296.75 | Not reported |
*Calculated based on molecular formula (C₂₂H₁₇N₅O₄).
Key Observations :
IR and NMR Data
- IR Spectra: Target Compound: Expected C=O stretch (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1550–1350 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹) from the phenoxy group. : Peaks at 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂), and 1519 cm⁻¹ (C=N) .
- NMR Data :
Antimicrobial and Antitubercular Activity
Key Observations :
Antioxidant and Cytotoxic Potential
- : N-Mannich bases of pyrazol-3-one derivatives show antioxidant activity (EC₅₀ = 22–31 µg/mL) and cytotoxicity (IC₅₀ = 10–26 µM) .
Biological Activity
The compound (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 365.4 g/mol
Structural Characteristics
The compound features:
- A pyrazolone core , which is known for its diverse biological properties.
- A 4-nitrophenyl group , which may enhance biological activity through electron-withdrawing effects.
- A phenoxyphenyl substituent , potentially influencing lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. In a study involving various substituted pyrazolones, it was found that derivatives similar to our compound demonstrated activity against a range of microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrazolone Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (4E)-5-methyl-2-(4-nitrophenyl)... | C. albicans | 8 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolone derivatives has been documented in various studies. The compound was tested in animal models for its ability to reduce inflammation markers such as cytokines and prostaglandins.
Case Study: Anti-inflammatory Activity
In a controlled trial on Wistar rats, the administration of the compound resulted in a significant reduction in paw edema compared to the control group, suggesting its efficacy as an anti-inflammatory agent.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound were evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HeLa | 10.0 |
The results indicate that the compound exhibits promising anticancer properties, warranting further investigation into its mechanism of action.
Preliminary studies suggest that the biological activity may be attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
